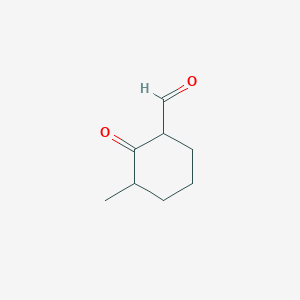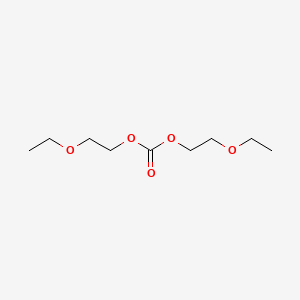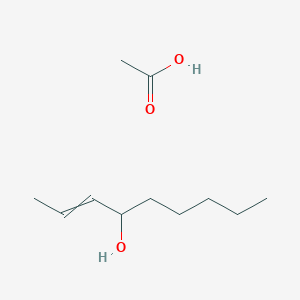
Ethyl 2-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-5-methylhexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-methylhexanoate typically involves the esterification of 2-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. One common method is to react the acid with ethanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(aminomethyl)-5-methylhexanoic acid.
Reduction: 2-(aminomethyl)-5-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active 2-(aminomethyl)-5-methylhexanoic acid, which can then participate in various biochemical pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-hydroxyhexanoate: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and biological activity.
Ethyl 2-(aminomethyl)-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
FVINHLIFUPIAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


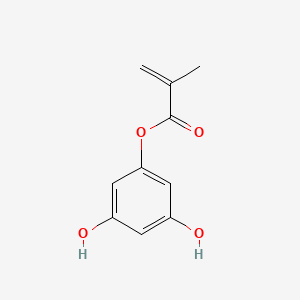

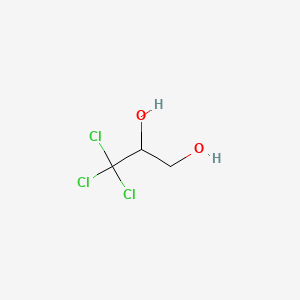


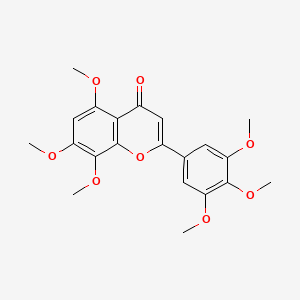
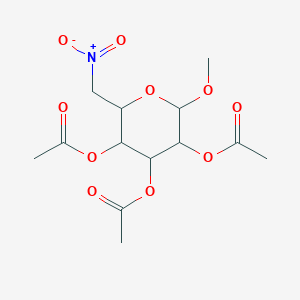
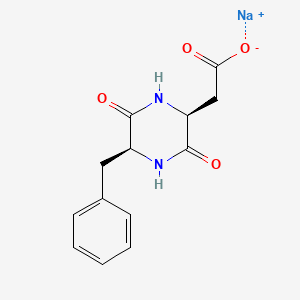
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

